2-(3,4,5-Trichlorophenyl)quinoline
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Overview
Description
2-(3,4,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the trichlorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject of study in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions . For instance, the reaction between 2-aminobenzophenone and 3,4,5-trichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields . Additionally, solvent-free conditions and the use of recyclable catalysts like ionic liquids and clay have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trichlorophenyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trichlorophenyl)quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)quinoline
- 2-(3,4-Dichlorophenyl)quinoline
- 2-(3,5-Dichlorophenyl)quinoline
Comparison: 2-(3,4,5-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to its analogs with fewer chlorine substituents . This increased chlorination also contributes to its higher lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C15H8Cl3N |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-10(8-12(17)15(11)18)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI Key |
UEJMSHCAARTMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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